molecular formula C12H15NO2 B13331977 3-Ethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

3-Ethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13331977
M. Wt: 205.25 g/mol
InChI Key: UKRHDBBOGPDDLK-UHFFFAOYSA-N
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Description

3-Ethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a cyclobutane ring substituted with an ethyl group and a pyridin-3-yl group, along with a carboxylic acid functional group. The presence of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the pyridine and ethyl groups. The reaction conditions typically involve the use of a strong acid or base to facilitate the cyclization process. For example, the reaction of 3-methylpyridine with ethyl pivalate, followed by cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Ethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime
  • 3-Ethyl-1-(pyridin-2-yl)cyclobutane-1-carboxylic acid

Uniqueness

3-Ethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the specific substitution pattern on the cyclobutane ring and the presence of the pyridin-3-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-ethyl-1-pyridin-3-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-2-9-6-12(7-9,11(14)15)10-4-3-5-13-8-10/h3-5,8-9H,2,6-7H2,1H3,(H,14,15)

InChI Key

UKRHDBBOGPDDLK-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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